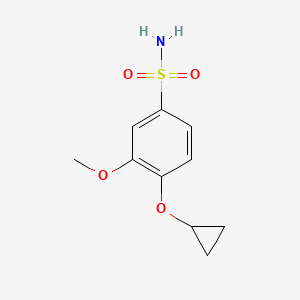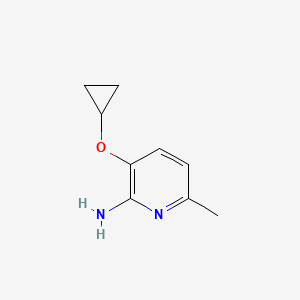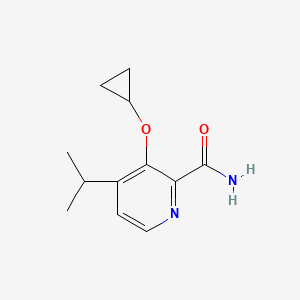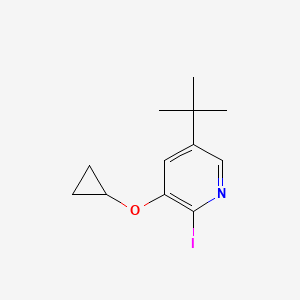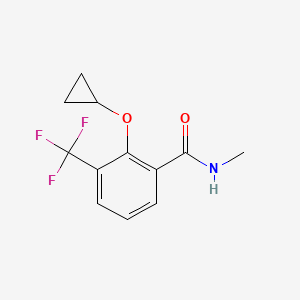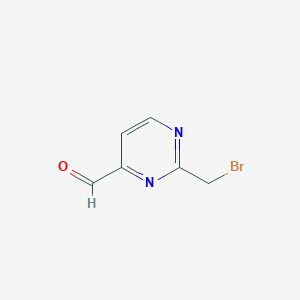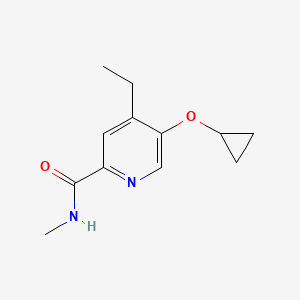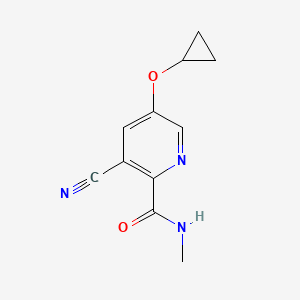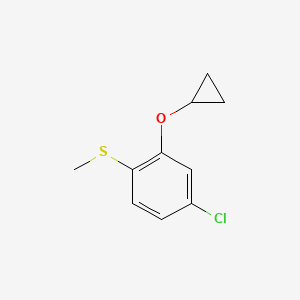
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a chloro-substituted phenyl ring, a cyclopropoxy group, and a methylsulfane moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol, cyclopropyl bromide, and methylthiol.
Formation of Cyclopropoxy Group: 4-chlorophenol is reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 4-chloro-2-cyclopropoxyphenol.
Introduction of Methylsulfane Group: The intermediate 4-chloro-2-cyclopropoxyphenol is then treated with methylthiol in the presence of a catalyst like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane has several scientific research applications:
Biological Studies: It is used in studies to understand the role of sulfane groups in biological systems.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane, particularly as a Janus kinase inhibitor, involves the inhibition of the JAK family of non-receptor tyrosine protein kinases. This inhibition prevents the phosphorylation of receptors and the subsequent recruitment of STAT proteins, thereby modulating various cellular processes such as hematopoiesis, immune balance, and inflammation .
Comparison with Similar Compounds
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfone
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)thiol
- (4-Chloro-2-cyclopropoxyphenyl)(ethyl)sulfane
Comparison:
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)sulfone has a sulfone group instead of a sulfane group, making it more oxidized and potentially more reactive in certain chemical environments.
- (4-Chloro-2-cyclopropoxyphenyl)(methyl)thiol contains a thiol group, which can participate in different types of reactions compared to the sulfane group.
- (4-Chloro-2-cyclopropoxyphenyl)(ethyl)sulfane has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyloxy-1-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11ClOS/c1-13-10-5-2-7(11)6-9(10)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
QTRVDUNJVWBSSB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


